The compound is classified under the category of central nervous system agents, specifically targeting histamine receptors and serotonin transport mechanisms. It is synthesized as part of ongoing research into novel antidepressant therapies that leverage the modulation of neurotransmitter systems to alleviate symptoms of depression.
The synthesis of JNJ-28583867 involves several key steps, typically beginning with the preparation of intermediates through various chemical reactions. The synthesis process can be summarized as follows:
The detailed procedure includes heating mixtures of starting materials in solvents like ethanol, followed by filtration and washing steps to isolate intermediates effectively.
JNJ-28583867 has a complex molecular structure characterized by a tetrahydroisoquinoline framework. Its IUPAC name is 2-Methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline. The molecular formula is C₁₈H₂₄N₂O₂S, with a molecular weight of approximately 336.46 g/mol.
Key structural features include:
JNJ-28583867 undergoes various chemical reactions relevant to its pharmacological activity:
The mechanism of action for JNJ-28583867 involves:
JNJ-28583867 exhibits several notable physical and chemical properties:
JNJ-28583867 has promising applications primarily in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: